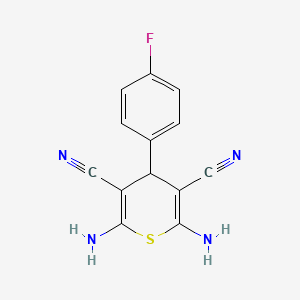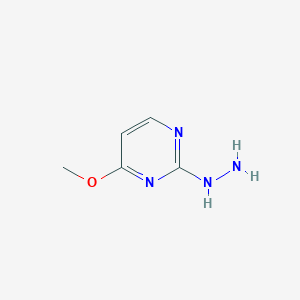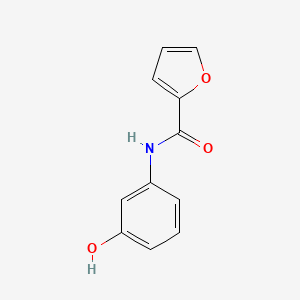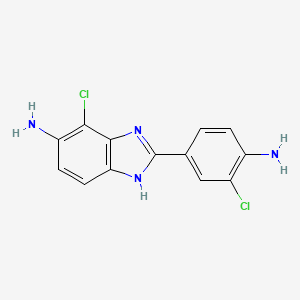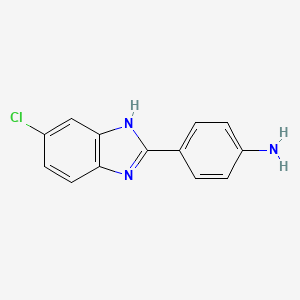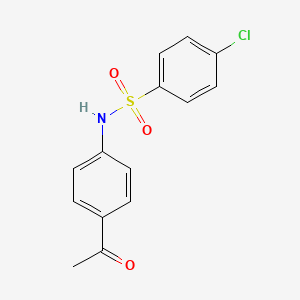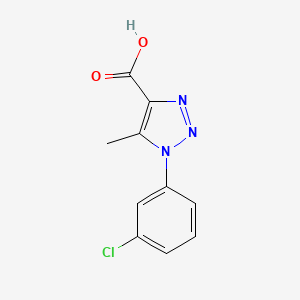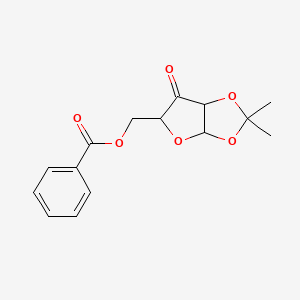
5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose
Overview
Description
5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose, also known as 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside, is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies .
Molecular Structure Analysis
The molecular formula of this compound is C15H16O6. Its molecular weight is 292.28 g/mol.Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
- The Corey–Link reaction has been utilized for the synthesis of α-substituted carboxylic acid esters from similar ulose compounds, demonstrating the potential for creating a range of functionalized chemical entities (Scaffidi, Skelton, Stick, & White, 2006).
- A methodology for the stereoselective synthesis of ketohexofuranose from aldohexopyranose, highlighting the conversion possibilities of these sugar derivatives into valuable synthetic intermediates (Babu & Balasubramanian, 2005).
- Research into the preparation of furanosyl n-pentenyl orthoesters from corresponding methyl furanosides showcases the compound's utility in constructing complex sugar derivatives, useful in various synthetic applications (Ramamurty et al., 2011).
Biological and Medicinal Chemistry
- Studies on the synthesis, characterization, and antimicrobial evaluation of novel benzoyl-substituted pyridones derived from similar chemical structures reveal their potential as templates for developing new antimicrobial agents (Elgemeie et al., 2017).
- The creation of arylidene-furanones from related compounds has been explored for their anti-inflammatory and antibacterial activities, suggesting their potential in medicinal chemistry for the development of new therapeutic agents (Husain, Alam, & Siddiqui, 2009).
Advanced Materials and Chemical Synthesis
- The synthesis of novel thiosugar scaffolds containing α,β-unsaturated carbonyl groups from uloses illustrates the compound's applicability in creating new materials with potential applications in various fields, including pharmaceuticals and materials science (Xavier et al., 2009).
Mechanism of Action
Target of Action
The primary targets of 5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose (NSC101766) are indolent lymphoid malignancies . These targets play a crucial role in the growth and proliferation of cancer cells .
Mode of Action
This compound is a purine nucleoside analog . It interacts with its targets by inhibiting DNA synthesis . This inhibition results in the induction of apoptosis, leading to cell death .
Biochemical Pathways
The compound affects the DNA synthesis pathway . By inhibiting DNA synthesis, it disrupts the normal cell cycle, leading to apoptosis . The downstream effects include a reduction in tumor growth and potential shrinkage of the tumor .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of DNA synthesis and the induction of apoptosis . These effects lead to a reduction in tumor growth and potentially the shrinkage of the tumor .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells.
Biochemical Analysis
Cellular Effects
The effects of 5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in certain cell types, thereby exhibiting potential anticancer properties . Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the nature of the target enzyme. For example, the compound has been shown to inhibit DNA synthesis by binding to and inhibiting the activity of DNA polymerase . This inhibition leads to the induction of apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Additionally, binding proteins within the cytoplasm help in its intracellular distribution, ensuring its localization to specific cellular compartments where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized to the nucleus and mitochondria, where it interacts with DNA and mitochondrial enzymes, respectively . Targeting signals and post-translational modifications play a significant role in directing the compound to these specific compartments, ensuring its effective functioning. The localization to the nucleus allows it to modulate gene expression, while its presence in mitochondria influences cellular energy metabolism.
properties
IUPAC Name |
(2,2-dimethyl-6-oxo-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-15(2)20-12-11(16)10(19-14(12)21-15)8-18-13(17)9-6-4-3-5-7-9/h3-7,10,12,14H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGBWRUAHKADCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)OC(C2=O)COC(=O)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20985789 | |
| Record name | 5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20985789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6698-46-0 | |
| Record name | 5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006698460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC101766 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101766 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20985789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



